REACTION_CXSMILES
|
[CH2:1]=[C:2]1[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1.[N+](=[CH:10][C:11]([O:13][CH2:14][CH3:15])=[O:12])=[N-]>[Cu].CC1CCCCC1>[CH:10]1([C:11]([O:13][CH2:14][CH3:15])=[O:12])[C:2]2([CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]2)[CH2:1]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=[N-])=CC(=O)OCC
|
Name
|
copper
|
Quantity
|
2.8 g
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CC1CCCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
102.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
stirred for an additional 12 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Upon complete addition
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated an additional 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to ambient temperature
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |